molecular formula C7H5IN2O3 B14856735 1-(2-Iodo-6-nitropyridin-4-YL)ethanone

1-(2-Iodo-6-nitropyridin-4-YL)ethanone

Cat. No.: B14856735
M. Wt: 292.03 g/mol
InChI Key: JBDORBHYRZODRB-UHFFFAOYSA-N
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Description

1-(2-Iodo-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5IN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-6-nitropyridin-4-YL)ethanone typically involves the nitration of 2-iodopyridine followed by acetylation. The nitration process introduces a nitro group at the 6-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves the reaction of the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-6-nitropyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (copper(I) iodide).

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Reduction: 1-(2-Amino-6-nitropyridin-4-YL)ethanone.

    Oxidation: 1-(2-Iodo-6-nitropyridin-4-YL)acetic acid.

Scientific Research Applications

1-(2-Iodo-6-nitropyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-nitropyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-(2-Iodo-6-nitropyridin-4-YL)ethanone can be compared with other similar compounds such as:

    1-(2-Nitropyridin-4-YL)ethanone: Lacks the iodine atom, which may result in different reactivity and biological activity.

    1-(2-Iodo-4-nitropyridin-4-YL)ethanone: The position of the nitro group is different, which can influence the compound’s chemical properties and reactivity.

    1-(2-Iodo-6-aminopyridin-4-YL)ethanone: The nitro group is reduced to an amino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in the combination of the iodine and nitro groups on the pyridine ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

IUPAC Name

1-(2-iodo-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5IN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3

InChI Key

JBDORBHYRZODRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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